molecular formula C22H22N6 B5294213 N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine

N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine

Cat. No. B5294213
M. Wt: 370.4 g/mol
InChI Key: BCARTUIKBYVOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine, also known as MPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. MPAQ is a quinoxaline-based molecule that exhibits a unique pharmacological profile, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine has been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression. Furthermore, N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine has been shown to reduce the levels of certain inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine in lab experiments is its high potency and selectivity towards cancer cells, making it an ideal candidate for targeted drug delivery. However, the limitations of N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine include its poor solubility in aqueous solutions and its potential toxicity towards non-cancerous cells.

Future Directions

There are several future directions for the research and development of N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine. One potential direction is to investigate its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine and its potential interactions with other drugs and enzymes. Finally, the development of more efficient and cost-effective synthesis methods for N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine could lead to its widespread use in various fields of research.

Synthesis Methods

The synthesis of N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine involves a multi-step process that includes the reaction of 2-bromo-3-nitropyridine with 2-pyridin-2-ylethylamine, followed by reduction of the nitro group and coupling with 2-chloromethyl quinoxaline. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine has been investigated for its potential use as an anti-inflammatory and anti-microbial agent.

properties

IUPAC Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-28(14-11-18-8-4-5-12-23-18)22-17(7-6-13-24-22)15-26-21-16-25-19-9-2-3-10-20(19)27-21/h2-10,12-13,16H,11,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARTUIKBYVOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine

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